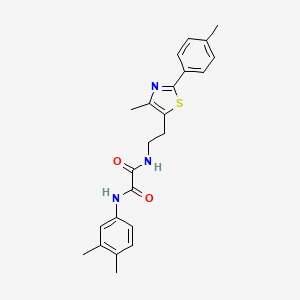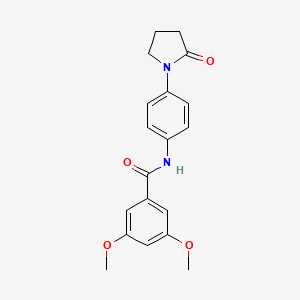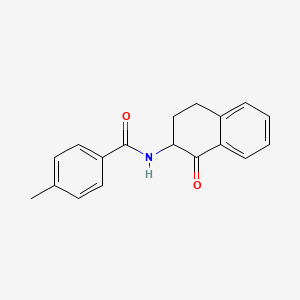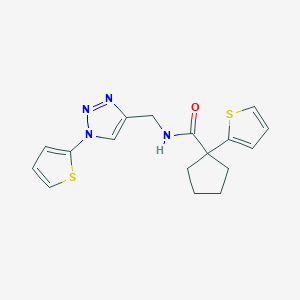![molecular formula C19H17N3O5S B2532691 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034401-63-1](/img/structure/B2532691.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide" is a derivative that combines the structural motifs of chromene and benzothiadiazole. Chromenes, also known as 4H-benzopyran-4-ones, are heterocycles that have garnered attention due to their diverse biological activities, including their potential as adenosine receptor ligands . Benzothiadiazole derivatives have been recognized for their antimicrobial, antiviral, and antifungal properties and have been used in therapeutics for a long time .
Synthesis Analysis
The synthesis of related chromene derivatives involves the condensation of substituted benzo[d]thiazol-2-amines with in situ synthesized substituted 2-oxo-2H-chromene-3-carbonyl chlorides . Another approach for synthesizing chromone–thiazole hybrids includes amidation methods from chromone-2-carboxylic acid, which can be performed under conventional heating or microwave irradiation . The synthesis of related carboxamide derivatives from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides has also been reported, where dehydrosulfurization under the influence of excess HgO leads to the formation of the desired carboxamides .
Molecular Structure Analysis
The molecular structure and geometry of chromone–thiazole hybrids are crucial for understanding ligand–receptor binding. These structures have been established based on NMR and MS spectroscopy and, in some cases, X-ray crystallography . The spectral characteristics of related compounds, such as N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, have been confirmed by complex spectral studies, which are essential for confirming the structure of synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are typically condensation and amidation reactions. The condensation reactions are used to join two molecules with the loss of a small molecule such as water, while amidation reactions involve the formation of an amide bond between a carboxylic acid and an amine . The dehydrosulfurization process is another chemical reaction used in the synthesis of related compounds, which involves the removal of sulfur to form the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the chromene and benzothiadiazole moieties can impart specific properties such as antioxidant and antibacterial activities. For instance, some synthesized derivatives have shown good antioxidant potential in DPPH and H2O2 radical scavenging assays, while others have exhibited antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The solubility, melting points, and stability of these compounds can be determined through experimental evaluations and are important for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Rapid Microwave-Assisted Synthesis and Antimicrobial Evaluation : A study demonstrates the environmentally benign procedure under microwave irradiation to synthesize 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, which exhibited significant antibacterial and antifungal activities against a variety of bacterial strains (Raval, Naik, & Desai, 2012).
Anticancer Properties
- Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives, including those with 2-oxo-2H-chromene moieties, were synthesized and screened for cytotoxic activity against human cell lines, displaying potent cytotoxic activity, particularly against lung (A-549) and liver (HepG2) carcinoma cell lines, highlighting their potential as anticancer agents (Abd El-Gilil, 2019).
Chemical Synthesis Techniques
Coumarin Benzothiazole Derivatives as Chemosensors : Research on coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, has been conducted for the recognition properties for cyanide anions. These compounds are generally planar and can recognize cyanide anions by Michael addition reaction, demonstrating utility in chemical sensing applications (Wang et al., 2015).
Synthesis and Evaluation of Novel Thiadiazole-Benzofuran Hybrids : Novel 1,3,4-thiadiazole-benzofuran and 1,3,4-thiadiazole-furochromene derivatives have been synthesized and evaluated for their anticancer activity against human breast carcinoma cell lines. Some compounds demonstrated promising anticancer activity, showcasing the potential for the development of new therapeutic agents (Abdelhamid et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-21-14-7-3-4-8-15(14)22(28(21,25)26)11-10-20-19(24)18-12-16(23)13-6-2-5-9-17(13)27-18/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXPXOHNFGTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)
![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)



![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)



